molecular formula C10H8N2OS B6329922 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% CAS No. 1314988-08-3

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%

Cat. No. B6329922
CAS RN: 1314988-08-3
M. Wt: 204.25 g/mol
InChI Key: RUGPVXSITGBSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% (5-APT-2C) is an organosulfur compound with a pyridine ring and a thiophene ring attached to a carbaldehyde group. It has a wide range of applications in both scientific research and laboratory experiments. 5-APT-2C is used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceuticals, dyes, and agrochemicals. It also has potential applications in medicinal chemistry, materials science, and other areas.

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% is not well understood. However, it is thought to act as a nucleophile in organic synthesis reactions. It is believed to form a covalent bond with the electrophile, which can then be used to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% are not well understood. However, it is believed to have low toxicity and is not expected to pose a significant risk to human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% for laboratory experiments is its high purity. This makes it suitable for use in a variety of organic synthesis reactions. However, it is important to note that 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% is a flammable compound and should be handled with care.

Future Directions

There are a number of potential future directions for research into 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, materials science, and other areas. Additionally, research into the development of improved synthesis methods for 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% could lead to more efficient production of the compound. Finally, further research into the use of 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% as a reagent in organic synthesis reactions could lead to the development of novel compounds with potential applications in medicine, materials science, and other fields.

Synthesis Methods

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% can be synthesized by a three-step process. First, 6-amino-3-pyridinethiol is reacted with ethyl chloroformate in the presence of a base to form 6-amino-3-pyridinethiol-2-carbaldehyde ethyl ester. This intermediate is then hydrolyzed to obtain the desired 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%. Finally, the compound is purified by recrystallization from an appropriate solvent.

Scientific Research Applications

5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% has been used as a reagent in a variety of scientific research applications. For example, it has been used as a starting material for the synthesis of novel heterocyclic compounds for use in medicinal chemistry. It has also been used to prepare polymeric materials for use in materials science. Furthermore, 5-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95% has been used to synthesize a range of dyes for use in analytical chemistry.

properties

IUPAC Name

5-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-10-4-1-7(5-12-10)9-3-2-8(6-13)14-9/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGPVXSITGBSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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